molecular formula C13H10O3S B2445405 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide CAS No. 931114-41-9

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide

Cat. No.: B2445405
CAS No.: 931114-41-9
M. Wt: 246.28
InChI Key: NEUKNEIRLXPDLI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃ + TFA)

  • δ 4.91 (s, 2H) : Hydroxymethyl (-CH₂OH) protons, deshielded due to proximity to electron-withdrawing sulfonyl groups.
  • δ 7.30 (s, 1H) : Aromatic proton adjacent to the hydroxymethyl group.
  • δ 7.4–8.39 (m) : Aromatic protons in the fused naphthalene-thiophene system.

Infrared Spectroscopy (IR)

Key absorption bands:

  • 3522 cm⁻¹ : -OH stretch (hydroxymethyl group).
  • 1152, 1292 cm⁻¹ : Asymmetric and symmetric S=O stretches of the sulfonyl groups.

Mass Spectrometry (MS)

The molecular ion peak at m/z 246.28 corresponds to the formula C₁₃H₁₀O₃S. Fragmentation patterns likely involve cleavage of the hydroxymethyl group or sulfonyl moieties, though detailed MS data are not provided in available sources.

Comparative Structural Analysis with Naphthothiophene Derivatives

The compound’s structure diverges significantly from other naphthothiophene isomers, as summarized below:

Compound CAS Number Molecular Formula Key Structural Features Molecular Weight
2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide 931114-41-9 C₁₃H₁₀O₃S Naphtho[1,2-b]thiophene core + 1,1-dioxide + 2-hydroxymethyl group 246.28 g/mol
Naphtho[1,2-b]thiophene 234-41-3 C₁₂H₈S Naphtho[1,2-b]thiophene core (no substituents) 184.26 g/mol
Naphtho[1,2-c]thiophene 232-81-5 C₁₂H₈S Naphtho[1,2-c]thiophene core (different ring fusion) 184.26 g/mol
Naphtho[2,3-b]thiophene 268-77-9 C₁₂H₈S Naphtho[2,3-b]thiophene core (alternative ring fusion) 184.26 g/mol

Key Differences :

  • Ring Fusion : The [1,2-b] fusion in the target compound contrasts with [1,2-c] and [2,3-b] isomers, altering electronic properties and reactivity.
  • Functional Groups : The 1,1-dioxide and hydroxymethyl groups enhance polarity and hydrogen-bonding capacity compared to unsubstituted naphthothiophenes.
  • Molecular Weight : Higher molecular weight due to sulfonyl and hydroxymethyl groups.

Properties

IUPAC Name

(1,1-dioxobenzo[g][1]benzothiol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)17(11,15)16/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUKNEIRLXPDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide typically involves the reaction of naphtho[1,2-b]thiophene with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction is followed by oxidation to form the 1,1-dioxide structure. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and DNA interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide is unique due to the presence of both naphthalene and thiophene rings, along with the hydroxymethyl and dioxide groups. This combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .

Biological Activity

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide is a heterocyclic organic compound characterized by its unique structural features, which include a naphthalene and thiophene framework along with hydroxymethyl and dioxide functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Chemical Formula : C₁₃H₁₀O₃S
  • Molecular Weight : 246.28 g/mol
  • IUPAC Name : (1,1-dioxobenzo[g]benzothiol-2-yl)methanol
  • CAS Number : 931114-41-9

Synthesis

The synthesis of this compound typically involves the reaction of naphtho[1,2-b]thiophene with formaldehyde under acidic conditions, followed by oxidation to form the dioxo structure. Strong acids like sulfuric or hydrochloric acid are often used as catalysts during this process .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of this compound, it was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone, indicating effective antibacterial action. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic processes.

Anticancer Potential

The compound's unique structure allows it to interact with biological macromolecules such as DNA and proteins, which may contribute to its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress pathways.

Research Findings

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

The proposed mechanism of action involves:

  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS) that can damage cellular components.
  • DNA Interaction : It may intercalate into DNA strands, leading to replication errors and cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism has also been suggested.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
Naphtho[1,2-b]thiopheneLacks hydroxymethyl and dioxide groupsModerateLow
Thiophene 1,1-dioxideLacks naphthalene ringLowModerate
2-(Hydroxymethyl)naphthaleneLacks thiophene ringHighLow

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 2-(hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide?

  • The compound can be synthesized via photocyclization of styrylthiophenes. For instance, UV irradiation of 3-styrylthiophene derivatives induces [4+4] cycloaddition, forming the naphthothiophene backbone. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) introduces the 1,1-dioxide moiety . Alternative methods include dimerization of brominated thiophene 1,1-dioxides under reflux conditions in alcohols, followed by elimination of HBr to yield fused benzo[b]thiophene derivatives .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the regiochemistry of substituted naphthothiophene derivatives?

  • 1^1H and 13^{13}C NMR are critical for distinguishing isomers. For example, in tribromodimethylbenzo[b]thiophene 1,1-dioxide, nuclear Overhauser effect (NOE) experiments differentiate between 3,5,7-tribromo-2,4-dimethyl and 3,4,6-tribromo-2,7-dimethyl isomers. Irradiation of specific protons reveals spatial proximity to methyl groups, resolving structural ambiguity .

Q. What chromatographic techniques are effective in isolating intermediates during the synthesis of this compound?

  • High-performance liquid chromatography (HPLC) with reverse-phase columns is used to separate debrominated derivatives. For example, zinc-mediated debromination of tribromo intermediates yields dibromo and monobromo products, which are resolved using gradient elution (e.g., acetonitrile/water) .

Advanced Research Questions

Q. How do density functional theory (DFT) and time-dependent DFT (TDDFT) elucidate the photocyclization mechanism of styrylthiophenes?

  • DFT optimizes ground-state geometries, while TDDFT calculates vertical electronic transitions to identify excited states involved in photocyclization. For 3-styrylthiophene, the S1_1 state facilitates a conrotatory pathway, leading to naphtho[1,2-b]thiophene formation. Experimental UV-vis spectra and computed transitions validate the mechanism .

Q. What strategies enhance enantioselectivity in catalytic hydrogenation of dihydrobenzo[b]thiophene 1,1-dioxides?

  • Rhodium catalysts with chiral ligands (e.g., (R)-BINAP) induce asymmetric hydrogenation. Substrate steric effects and ligand π-π interactions dictate stereoselectivity. For 3-phenyl-2-methyl derivatives, >25:1 dr and 98% ee are achieved under 50 bar H2_2 in methanol .

Q. How are structural ambiguities resolved in heavily substituted thiophene 1,1-dioxide derivatives?

  • X-ray crystallography provides definitive proof, but solubility limitations often necessitate alternative methods. For example, stepwise debromination followed by NOE correlations and long-range 1^1H-1^1H coupling analysis (e.g., 4J^4J coupling between methyl and aromatic protons) distinguishes regioisomers .

Q. What role do substituents play in the electronic properties of naphthothiophene 1,1-dioxides for optoelectronic applications?

  • Electron-withdrawing groups (e.g., bromo, sulfone) reduce HOMO-LUMO gaps, enhancing charge transport in organic field-effect transistors (OFETs). Alkyl chains improve solubility and thin-film morphology, as seen in dinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophenes .

Q. How do environmental matrices (e.g., marine sediments) affect the detection of polycyclic aromatic sulfur heterocycles (PASHs) like this compound?

  • High-resolution gas chromatography coupled with sulfur-selective detectors (e.g., SCD) improves sensitivity. Low-temperature phosphorescence (LTP) at 4.2 K enables parts-per-billion detection despite co-eluting fluorophores .

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